molecular formula C12H11F3O B172998 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one CAS No. 160148-05-0

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one

Cat. No. B172998
M. Wt: 228.21 g/mol
InChI Key: OTWYGOFXXZVJAK-UHFFFAOYSA-N
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Description

  • Storage : Sealed in a dry environment at room temperature .

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

4-(3,4,5-trifluorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(16)4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWYGOFXXZVJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621308
Record name 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one

CAS RN

160148-05-0
Record name 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Formic acid (82.7 g) and toluene (20 ml) were added to 1,1-ethylenedioxy-4-(3',4', 5'-trifluorophenyl)cyclohexane (95.02 g), followed by heating the mixture under reflux with stirring for 2 hours, adding the reaction solution to water (500 ml), extracting with ethyl acetate (1 l), drying the organic layer over anhydrous magnesium sulfate, distilling off the solvent under reduced pressure, and recrystallizing from ethanol, to obtain 4-(3',4',5'-trifluorophenyl)cyclohexanone (63.1 g). m.p. 123.5° C.
Quantity
82.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1,1-ethylenedioxy-4-(3',4', 5'-trifluorophenyl)cyclohexane
Quantity
95.02 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To Grignard reagent prepared from 3,4,5-trifluorobromobenzene 100 g (474 mmol) and magnesium in 360 ml of dried tetrahydrofuran (abbreviated as THF, hereinafter) at room temperature, a THF (500 ml) solution of cyclohexanedione monoethyleneketal 74.0 g (474 mmol) was added dropwise at room temperature, and the mixture was stirred for 5 hours at room temperature. The reactant was added to one liter of 6N-hydrochloric acid, and the product was extracted with diethylether. The extract was washed with water, a saturated sodium bicarbonate aqueous solution, and then water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. To the residue, para-toluene sulfonic acid (abbreviated as PTS, hereinafter) 5 g and toluene 600 ml were added. The mixture was refluxed with heating for 3 hours while removing water formed with Dien-Stark. The reactant was washed with water, a saturated sodium bicarbonate aqueous solution, and then water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: heptane/ethyl acetate=4/1). Such obtained purified material was hydrogenated in the presence of 5% palladium carbon 5 g as a catalyst in ethanol 300 ml. The catalyst was filtered off, the solvent was distilled off, and the residue was purified by silica gel column chromatography (eluent: heptane/ethyl acetate=3/1) to obtain 4-(3,4,5trifluorophenyl)cyclohexanone 52 g (228 mmol). The yield was 48.1% from 3,4,5-trifluorobromobenzene.
[Compound]
Name
Grignard reagent
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360 mL
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74 g
Type
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Reaction Step Three
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500 mL
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